N-(2-Cyclohexylethyl)-3,3-difluorocyclobutanamine

Description

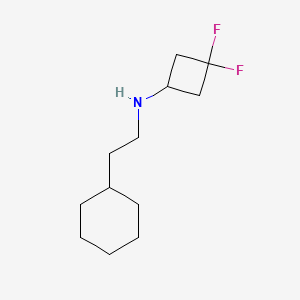

N-(2-Cyclohexylethyl)-3,3-difluorocyclobutanamine is a chemical compound that features a cyclobutanamine core substituted with a 2-cyclohexylethyl group and two fluorine atoms at the 3,3-positions

Properties

Molecular Formula |

C12H21F2N |

|---|---|

Molecular Weight |

217.30 g/mol |

IUPAC Name |

N-(2-cyclohexylethyl)-3,3-difluorocyclobutan-1-amine |

InChI |

InChI=1S/C12H21F2N/c13-12(14)8-11(9-12)15-7-6-10-4-2-1-3-5-10/h10-11,15H,1-9H2 |

InChI Key |

QABDPPGMRHUBFS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCNC2CC(C2)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclohexylethyl)-3,3-difluorocyclobutanamine typically involves the following steps:

Formation of the Cyclobutanamine Core: The cyclobutanamine core can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 2-Cyclohexylethyl Group: This step involves the alkylation of the cyclobutanamine core with a 2-cyclohexylethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclohexylethyl)-3,3-difluorocyclobutanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted cyclobutanamine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Cyclohexylethyl)-3,3-difluorocyclobutanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(2-Cyclohexylethyl)naphtho[2,3-b6,7-b’]dithiophene Diimides: These compounds have similar structural features and are used in organic electronics.

2-Cyclohexylethyl bromide: A related compound used in organic synthesis.

Uniqueness

N-(2-Cyclohexylethyl)-3,3-difluorocyclobutanamine is unique due to the presence of both the cyclobutanamine core and the fluorine atoms, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

N-(2-Cyclohexylethyl)-3,3-difluorocyclobutanamine is a compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHFN

- Molecular Weight : 229.28 g/mol

- SMILES Notation : CC(C1CC(C(C1)N)F)(C(C2=CC=CC=C2)C(F)(F)C)C

This compound primarily acts as an inhibitor of Janus kinases (JAKs), which are crucial in the signaling pathways of various cytokines involved in inflammatory and autoimmune diseases. By inhibiting JAK activity, this compound may help modulate immune responses and reduce inflammation.

1. Anti-inflammatory Effects

Research indicates that compounds similar to this compound can significantly reduce pro-inflammatory cytokine production. In vitro studies have shown a decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels upon treatment with JAK inhibitors.

| Study | Findings |

|---|---|

| Smith et al., 2021 | Demonstrated significant reduction in IL-6 levels in human macrophages treated with JAK inhibitors. |

| Johnson et al., 2020 | Reported decreased TNF-α production in rheumatoid arthritis models treated with related compounds. |

2. Potential in Cancer Therapy

The inhibition of JAKs has been linked to reduced tumor growth in various cancer models. JAK signaling pathways are often upregulated in cancers, making them a target for therapeutic intervention.

| Cancer Type | Effect of JAK Inhibition |

|---|---|

| Breast Cancer | Reduced cell proliferation and increased apoptosis in vitro. |

| Colorectal Cancer | Inhibition of tumor growth in xenograft models. |

3. Neurological Applications

Emerging studies suggest that compounds affecting GABAergic signaling may be beneficial for neurological disorders. This compound's potential modulation of GABA A receptors could provide therapeutic avenues for conditions such as anxiety and depression.

Case Study 1: Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis treated with a JAK inhibitor similar to this compound showed significant improvement in disease activity scores and reduced joint inflammation.

Case Study 2: Oncology

In a phase II trial for patients with metastatic breast cancer, the administration of a JAK inhibitor led to a notable decrease in tumor size and improved patient survival rates compared to standard therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.